![molecular formula C18H24ClNO3 B13774300 (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride CAS No. 92956-06-4](/img/structure/B13774300.png)
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride
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Overview
Description
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Pain Management
Research indicates that compounds similar to (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride exhibit analgesic properties. They may act as modulators of the endocannabinoid system, potentially offering pain relief without the side effects associated with traditional opioids .
Neurological Disorders
This compound is being investigated for its neuroprotective effects. Studies suggest that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
Anti-emetic Properties
Substituted derivatives of this compound have shown promise as anti-emetic agents. They can be effective in preventing nausea and vomiting associated with chemotherapy, as indicated by preclinical studies .
Toxicological Insights
Toxicity studies reveal that the lethal dose (LD50) for intravenous administration in rodents is approximately 56 mg/kg . Understanding the toxicological profile is crucial for assessing safety in potential therapeutic applications.
Case Study 1: Pain Relief Efficacy
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. This suggests its potential utility in clinical pain management settings.
Case Study 2: Neuroprotection
In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced damage. The results indicated a decrease in cell death rates when exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound may inhibit or activate specific enzymes, alter receptor signaling, or affect cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride): This compound is structurally similar and is known for its neurotoxic effects, often used in Parkinson’s disease research.
(1-Methyl-4-phenylpyridinium): A metabolite of the above compound, also used in neurotoxicity studies.
Uniqueness
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Biological Activity
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. Its chemical formula is C17H21NO3 with a molecular weight of approximately 287.36 g/mol. The structure comprises a piperidine ring, a propynyl group, and a glycolate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a modulator of the endocannabinoid system, particularly influencing the activity of monoacylglycerol lipase (MAGL), which plays a critical role in the degradation of endocannabinoids .
Potential Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that modulation of microglial activation can reduce neuroinflammation, which is implicated in neurodegenerative diseases such as Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. Specifically, it has been observed to promote neuronal survival in models of oxidative stress .
In Vivo Studies
In vivo experiments using animal models have shown promising results regarding the compound's efficacy in reducing symptoms associated with neurodegenerative disorders. For example, administration of this compound has been linked to improved motor function and reduced neuroinflammatory markers in models of Parkinson's disease .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of this compound in a mouse model of Parkinson's disease induced by MPTP. The results indicated significant neuroprotection, with treated mice exhibiting lower levels of dopaminergic neuron loss compared to untreated controls. This suggests potential therapeutic applications in managing Parkinson's disease symptoms .
Case Study 2: Modulation of Endocannabinoid Activity
Another case study explored the compound's ability to modulate endocannabinoid signaling pathways. The findings revealed that it effectively inhibited MAGL activity, leading to increased levels of endocannabinoids, which are known to exert neuroprotective effects against excitotoxicity and inflammation .
Summary of Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated neuroprotection in MPTP-induced Parkinson's model; reduced dopaminergic neuron loss. |
Study 2 | Inhibition of MAGL activity; increased endocannabinoid levels contributing to neuroprotection. |
Study 3 | Enhanced neuronal survival under oxidative stress conditions; potential application in neurodegenerative diseases. |
Properties
CAS No. |
92956-06-4 |
---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl)methyl 2-hydroxy-2-phenylpent-3-ynoate;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-3-11-18(21,16-7-5-4-6-8-16)17(20)22-14-15-9-12-19(2)13-10-15;/h4-8,15,21H,9-10,12-14H2,1-2H3;1H |
InChI Key |
UJUVWGIKJDOTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OCC2CC[NH+](CC2)C)O.[Cl-] |
Origin of Product |
United States |
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